

BZiPAR for in vivo imaging of protease activity

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Compound of Interest

Compound Name: BZiPAR

Cat. No.: B14087539

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An emerging class of smart optical probes, Benzimidazolium-substituted heptamethine cyanine Protease-Activated Reporters (**BZiPAR**), are powerful tools for the real-time, non-invasive imaging of protease activity in vivo. These near-infrared (NIR) probes are designed to be initially non-fluorescent but become highly fluorescent upon cleavage by specific proteases, such as caspases, which are key executioners of apoptosis (programmed cell death). This "turn-on" capability provides a high signal-to-background ratio, making **BZiPAR** and similar activity-based probes invaluable for sensitive detection of cell death in various biomedical research areas.^{[1][2][3]}

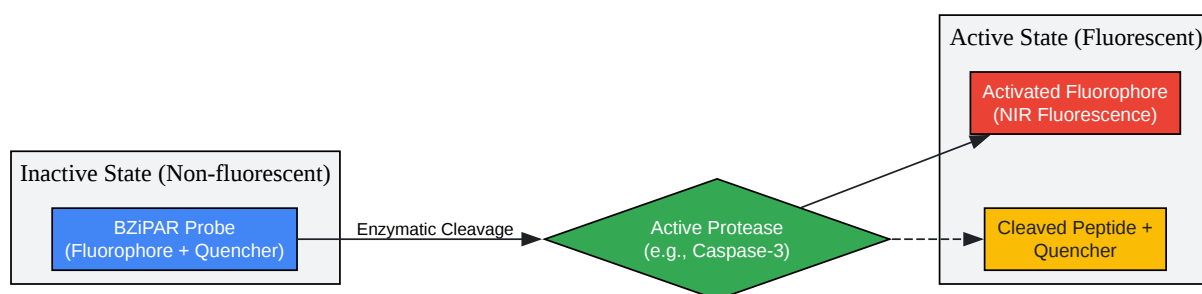
Applications for these probes are particularly relevant for researchers, scientists, and drug development professionals in oncology, immunology, and toxicology to monitor therapeutic efficacy and disease progression.^{[4][5]}

Mechanism of Action

The core of a **BZiPAR** probe consists of a heptamethine cyanine fluorophore, which emits light in the near-infrared spectrum (700-900 nm).^[6] This spectral range is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological tissues.^[7]

In its inactive state, the probe's fluorescence is suppressed by a quenching moiety linked via a protease-specific peptide substrate (e.g., DEVD for caspase-3).^[8] When the probe encounters its target protease, such as active caspase-3 in an apoptotic cell, the enzyme cleaves the peptide linker. This cleavage event releases the quencher from the fluorophore, restoring its

ability to fluoresce intensely upon excitation. This mechanism allows for the direct visualization of enzymatic activity.[2]



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Caption: General mechanism of protease-activated reporter (PAR) activation.

Quantitative Data Summary

The photophysical and pharmacokinetic properties of **BZipAR** probes are critical for successful in vivo imaging. The following table summarizes typical quantitative data for heptamethine cyanine-based protease reporters.

Parameter	Representative Value	Description
Excitation Wavelength (λ_{ex})	~750 - 780 nm	The peak wavelength of light required to excite the fluorophore.[6]
Emission Wavelength (λ_{em})	~780 - 810 nm	The peak wavelength of light emitted by the activated fluorophore.[9]
Quantum Yield (Φ_F)	1.5 to 2-fold higher than IR-780	Efficiency of converting absorbed light into emitted fluorescence.[6]
Molar Extinction Coefficient (ϵ)	> 200,000 M ⁻¹ cm ⁻¹	A measure of how strongly the probe absorbs light at a given wavelength.[6]
Target Proteases	Caspase-3, Caspase-7	Key executioner caspases in the apoptotic pathway.[1][5]
Recommended In Vivo Dose	1 - 5 nmol per mouse	Typical dose administered via intravenous (i.v.) injection.
Time to Peak Signal	6 - 24 hours post-injection	Time required for probe distribution, activation, and clearance of background.[1]

Experimental Protocols

Protocol 1: In Vivo Imaging of Chemotherapy-Induced Apoptosis in a Xenograft Tumor Model

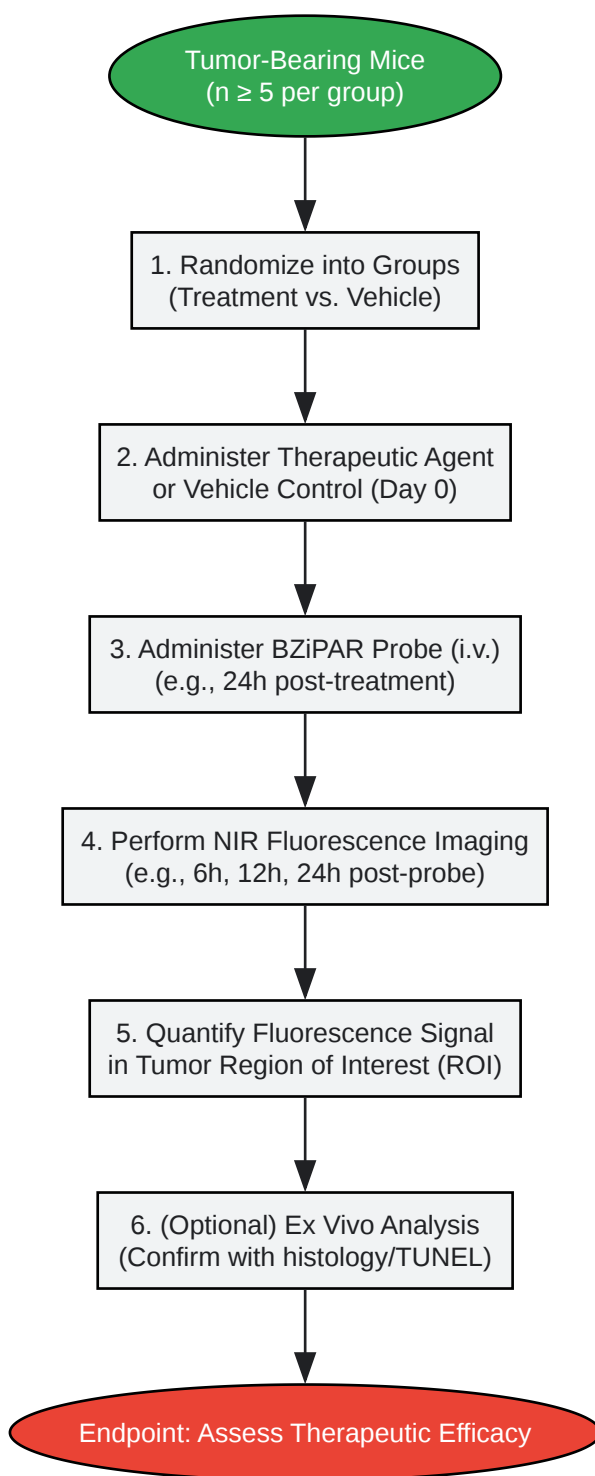
This protocol details the use of a **BZiPAR** probe to non-invasively monitor tumor response to an apoptosis-inducing chemotherapeutic agent in live mice.

1. Materials and Reagents

- Tumor-bearing mice (e.g., human tumor xenografts in immunodeficient mice).

- **BZiPAR** probe.
- Apoptosis-inducing therapeutic agent (e.g., Paclitaxel, Doxorubicin).
- Vehicle control (for therapeutic agent).
- Sterile, pyrogen-free saline or PBS for injection.
- Anesthesia (e.g., isoflurane).
- In vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

2. Experimental Workflow



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Caption: Workflow for monitoring therapeutic response using **BZipAR**.

3. Step-by-Step Procedure

- **Animal Preparation:** Allow mice with established tumors (e.g., 100-200 mm³) to acclimate. Randomly assign mice to a treatment group and a vehicle control group.
- **Therapeutic Administration:** Administer the chemotherapeutic agent or vehicle control to the respective groups according to the established dosing regimen (e.g., intraperitoneal or intravenous injection).
- **Probe Preparation:** Just prior to injection, dilute the **BZiPAR** probe stock solution in sterile saline to the final desired concentration.
- **Probe Administration:** At a predetermined time point following therapy (e.g., 24 hours, to allow for apoptosis induction), administer 1-5 nmol of the **BZiPAR** probe to each mouse via intravenous (tail vein) injection.[\[1\]](#)
- **In Vivo Imaging:**
 - Anesthetize the mice using isoflurane at specified time points after probe injection (e.g., 6, 12, and 24 hours).
 - Place the anesthetized mouse in the imaging chamber of the IVIS.
 - Acquire fluorescence images using the appropriate excitation and emission filter sets for the **BZiPAR** probe (e.g., Ex: 745 nm, Em: 800 nm).
 - Acquire a photographic image for anatomical reference.
- **Data Analysis:**
 - Using the analysis software, draw a region of interest (ROI) around the tumor on each mouse.
 - Quantify the average fluorescence intensity (radiant efficiency) within the tumor ROI for all animals at each time point.
 - Compare the signal intensity between the treated and vehicle control groups. A significantly higher signal in the treated group indicates therapy-induced protease activation and apoptosis.[\[10\]](#)

4. Ex Vivo Confirmation (Optional)

- After the final imaging session, humanely euthanize the mice.
- Excise the tumors and key organs (e.g., liver, kidneys) for ex vivo imaging to confirm signal localization.
- Tissues can be fixed in formalin, embedded in paraffin, and sectioned for histological analysis (e.g., H&E staining, TUNEL staining, or immunohistochemistry for cleaved caspase-3) to correlate the fluorescence signal with cellular apoptosis.

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